Trk-IN-15

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

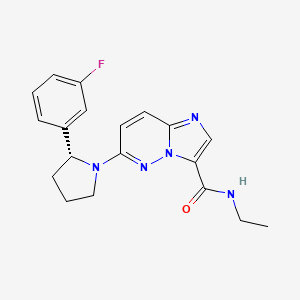

Molecular Formula |

C19H20FN5O |

|---|---|

Molecular Weight |

353.4 g/mol |

IUPAC Name |

N-ethyl-6-[(2R)-2-(3-fluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazine-3-carboxamide |

InChI |

InChI=1S/C19H20FN5O/c1-2-21-19(26)16-12-22-17-8-9-18(23-25(16)17)24-10-4-7-15(24)13-5-3-6-14(20)11-13/h3,5-6,8-9,11-12,15H,2,4,7,10H2,1H3,(H,21,26)/t15-/m1/s1 |

InChI Key |

LWGGGMIQKJKNDU-OAHLLOKOSA-N |

Isomeric SMILES |

CCNC(=O)C1=CN=C2N1N=C(C=C2)N3CCC[C@@H]3C4=CC(=CC=C4)F |

Canonical SMILES |

CCNC(=O)C1=CN=C2N1N=C(C=C2)N3CCCC3C4=CC(=CC=C4)F |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to Trk-IN-15: Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trk-IN-15 is a potent inhibitor of Tropomyosin receptor kinases (Trk), a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. Dysregulation of Trk signaling has been implicated in various cancers, making Trk inhibitors a promising class of therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of this compound, intended to support researchers and professionals in the field of drug discovery and development.

Chemical Structure and Properties

This compound, also identified as compound X-55 in patent WO2012034091A1, possesses a core imidazo[1,2-b]pyridazine scaffold. Its systematic chemical name is 6-(difluoromethyl)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-2-(pyridin-2-yl)imidazo[1,2-b]pyridazine-3-carboxamide .

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C28H27F2N7O |

| Molecular Weight | 515.56 g/mol |

| CAS Number | 1365213-20-2[1] |

| Core Scaffold | Imidazo[1,2-b]pyridazine |

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the formation of the final carboxamide product. The general strategy relies on the construction of the core imidazo[1,2-b]pyridazine ring system, followed by functionalization and final amide coupling. While the specific patent (WO2012034091A1) provides the most direct route, the following represents a likely synthetic pathway based on established chemical principles for this class of compounds.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 6-(difluoromethyl)-2-(pyridin-2-yl)imidazo[1,2-b]pyridazine-3-carboxylic acid (Intermediate 1)

A common method for constructing the imidazo[1,2-b]pyridazine core involves the condensation of a substituted 3-aminopyridazine with an α-haloketone.

-

Preparation of the substituted 3-aminopyridazine: The synthesis would likely start with a commercially available pyridazine derivative which is then functionalized to introduce the difluoromethyl group at the 6-position.

-

Condensation Reaction: The resulting 3-amino-6-(difluoromethyl)pyridazine is reacted with a 2-pyridyl substituted α-haloketone (e.g., 2-bromo-1-(pyridin-2-yl)ethanone) in the presence of a base such as sodium bicarbonate, in a suitable solvent like ethanol.

-

Cyclization and Ester Hydrolysis: The initial condensation product undergoes intramolecular cyclization to form the imidazo[1,2-b]pyridazine ring. If the starting α-haloketone contains an ester group at the 3-position, this ester is then hydrolyzed under basic conditions (e.g., using sodium hydroxide) to yield the carboxylic acid, Intermediate 1.

Step 2: Synthesis of (4-((4-methylpiperazin-1-yl)methyl)phenyl)amine (Intermediate 2)

This intermediate can be synthesized through several established routes.

-

Reductive Amination: A common approach is the reductive amination of 4-nitrobenzaldehyde with 1-methylpiperazine, followed by the reduction of the nitro group to an amine.

-

Alternative Route: Another method involves the reaction of 4-aminobenzyl chloride with 1-methylpiperazine.

Step 3: Amide Coupling to form this compound

The final step is the formation of the amide bond between the carboxylic acid (Intermediate 1) and the amine (Intermediate 2).

-

Activation of the Carboxylic Acid: Intermediate 1 is activated using a standard coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).

-

Amide Bond Formation: Intermediate 2 is then added to the activated carboxylic acid solution, and the reaction is stirred at room temperature until completion.

-

Purification: The final product, this compound, is purified using standard techniques such as column chromatography.

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of Trk kinases. The Trk receptor family, consisting of TrkA, TrkB, and TrkC, are activated by neurotrophins and play a key role in neuronal survival, differentiation, and synaptic plasticity. In the context of cancer, chromosomal rearrangements can lead to the formation of Trk fusion proteins, which are constitutively active and drive tumor growth. This compound exerts its therapeutic effect by inhibiting the kinase activity of these Trk proteins.

Signaling Pathway

The binding of neurotrophins to Trk receptors induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This phosphorylation creates docking sites for various adaptor proteins, leading to the activation of downstream signaling cascades, primarily the RAS/RAF/MEK/ERK pathway, the PI3K/AKT pathway, and the PLCγ pathway. These pathways are crucial for cell proliferation, survival, and differentiation. In cancers driven by Trk fusions, these pathways are constitutively activated.

References

Trk-IN-15: A Potent TRK Inhibitor for Research and Drug Development

An In-depth Technical Guide

This technical guide provides a comprehensive overview of Trk-IN-15, a potent inhibitor of Tropomyosin receptor kinases (TRK). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting TRK signaling pathways. This compound, also identified as compound X-55 in patent WO2012034091A1, belongs to the imidazo[1,2-b]pyridazine class of compounds.[1]

Introduction to TRK Signaling

The Tropomyosin receptor kinase (TRK) family, consisting of TrkA, TrkB, and TrkC, are receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[2][3] These receptors are activated by neurotrophins, leading to the downstream activation of key signaling pathways that regulate cell survival, proliferation, and differentiation.[2][3][4] The primary signaling cascades initiated by TRK activation include the Ras/MAPK pathway, the PI3K/AKT pathway, and the PLCγ pathway.[2][3][5]

In various cancers, chromosomal rearrangements can lead to the fusion of the NTRK genes (which encode the TRK receptors) with other genes. These fusion events result in constitutively active TRK fusion proteins that drive oncogenesis.[2][4] Consequently, inhibitors of TRK have emerged as a promising class of targeted cancer therapies.

This compound: A Potent Imidazo[1,2-b]pyridazine TRK Inhibitor

This compound is a small molecule inhibitor designed to target the ATP-binding site of the TRK kinases. Its chemical scaffold, imidazo[1,2-b]pyridazine, is a privileged structure in kinase inhibitor design. While specific quantitative data for this compound is contained within proprietary patent literature, this guide provides the established methodologies for its characterization and summarizes the expected data presentation.

Data Presentation

The following tables provide a structured format for the quantitative data that would be generated during the preclinical characterization of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) | Ki (nM) | Assay Method |

| TrkA | Data not publicly available | Data not publicly available | Biochemical Kinase Assay |

| TrkB | Data not publicly available | Data not publicly available | Biochemical Kinase Assay |

| TrkC | Data not publicly available | Data not publicly available | Biochemical Kinase Assay |

Table 2: Cellular Activity of this compound

| Cell Line | TRK Fusion/Status | IC50 (nM) (Cell Viability) | IC50 (nM) (p-TRK Inhibition) | Assay Method |

| KM12 (colorectal) | TPM3-NTRK1 | Data not publicly available | Data not publicly available | Cell Viability Assay, Western Blot |

| MO-91 (leukemia) | ETV6-NTRK3 | Data not publicly available | Data not publicly available | Cell Viability Assay, Western Blot |

| CUTO-3 (lung) | MPRIP-NTRK1 | Data not publicly available | Data not publicly available | Cell Viability Assay, Western Blot |

| Normal Fibroblasts | Wild-type TRK | Data not publicly available | Data not publicly available | Cell Viability Assay, Western Blot |

Table 3: Kinase Selectivity Profile of this compound

| Kinase Target | % Inhibition at 1 µM |

| VEGFR2 | Data not publicly available |

| PDGFRβ | Data not publicly available |

| FGFR1 | Data not publicly available |

| EGFR | Data not publicly available |

| SRC | Data not publicly available |

| ... (additional kinases) | ... |

Experimental Protocols

The following are detailed methodologies for the key experiments required to characterize the activity of this compound. These protocols are based on established and widely used techniques in the field of kinase inhibitor drug discovery.

Biochemical TRK Kinase Assay

Objective: To determine the in vitro inhibitory activity (IC50) of this compound against purified TrkA, TrkB, and TrkC kinases.

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay (e.g., ADP-Glo™) is used to measure the phosphorylation of a substrate peptide by the respective TRK kinase. The inhibition of this phosphorylation by this compound is quantified.

Materials:

-

Recombinant human TrkA, TrkB, and TrkC kinase domains.

-

Biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr).

-

ATP.

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

This compound (serially diluted in DMSO).

-

Detection reagents (e.g., Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin for TR-FRET, or ADP-Glo™ reagents).

-

384-well low-volume microplates.

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the kinase, substrate, and this compound (or DMSO control) in assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagents.

-

Incubate for the recommended time to allow for signal development.

-

Read the plate on a suitable microplate reader (TR-FRET or luminescence).

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Cellular TRK Phosphorylation Assay (Western Blot)

Objective: To assess the ability of this compound to inhibit the autophosphorylation of TRK fusion proteins in a cellular context.

Principle: Western blotting is used to detect the levels of phosphorylated TRK (p-TRK) and total TRK in cell lysates from a TRK fusion-positive cancer cell line treated with this compound.

Materials:

-

TRK fusion-positive cancer cell line (e.g., KM12).

-

Cell culture medium and supplements.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and nitrocellulose or PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies: anti-p-TRK (pan-TRK or specific isoforms), anti-total TRK.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

Procedure:

-

Seed the TRK fusion-positive cells in multi-well plates and allow them to adhere.

-

Treat the cells with various concentrations of this compound (and a DMSO control) for a specified time (e.g., 2 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer.

-

Incubate the membrane with the primary antibody (anti-p-TRK) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total TRK antibody as a loading control.

-

Quantify the band intensities to determine the concentration-dependent inhibition of TRK phosphorylation.

Cell Viability Assay

Objective: To determine the effect of this compound on the viability and proliferation of TRK fusion-positive cancer cells.

Principle: A colorimetric or fluorometric assay (e.g., MTT, MTS, or CellTiter-Glo®) is used to measure the metabolic activity of the cells, which correlates with the number of viable cells.

Materials:

-

TRK fusion-positive cancer cell line and a control cell line (wild-type TRK).

-

Cell culture medium and supplements.

-

This compound.

-

Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®).

-

96-well cell culture plates.

Procedure:

-

Seed the cells in 96-well plates and allow them to adhere.

-

Treat the cells with a serial dilution of this compound (and a DMSO control) for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the percent cell viability relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of TRK signaling and the experimental workflow for evaluating this compound.

Caption: TRK Signaling Pathway and the Mechanism of Action of this compound.

Caption: Preclinical Evaluation Workflow for this compound.

Conclusion

This compound represents a potent tool for the investigation of TRK signaling and a promising starting point for the development of novel therapeutics targeting TRK-driven cancers. This technical guide provides a framework for the comprehensive preclinical evaluation of this compound, from initial biochemical characterization to in vivo efficacy studies. The provided methodologies and data presentation formats are intended to facilitate standardized and comparable research in this rapidly advancing field. Further investigation into the specific biological activities of this compound, as detailed in the referenced patent literature, will be crucial for fully elucidating its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tropomyosin receptor kinase (TRK) biology and the role of NTRK gene fusions in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to TRK Signaling Pathways and the Evaluation of Pan-TRK Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Tropomyosin receptor kinase (TRK) signaling pathways and the preclinical evaluation of pan-TRK inhibitors. Due to the limited public availability of specific data for Trk-IN-15, this document utilizes the well-characterized pan-TRK inhibitor, GNF-5837, as an exemplary compound to illustrate the principles of TRK inhibition and the associated methodologies.

Core TRK Signaling Pathways

Tropomyosin receptor kinases (TRKs) are a family of three receptor tyrosine kinases—TrkA, TrkB, and TrkC—that are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1] These receptors and their neurotrophin ligands are crucial for the development and function of the nervous system.[2] Dysregulation of TRK signaling, most commonly through gene fusions, can lead to constitutively active kinase signaling that drives the growth and survival of various tumors.[3]

Upon ligand binding, TRK receptors dimerize and autophosphorylate on specific tyrosine residues within their intracellular kinase domains. This phosphorylation creates docking sites for various adaptor proteins and enzymes, leading to the activation of three primary downstream signaling cascades:

-

RAS-MAPK/ERK Pathway: This pathway is critical for cell proliferation and differentiation.

-

PI3K/AKT Pathway: This cascade is a key regulator of cell survival and growth.

-

PLCγ Pathway: Activation of this pathway leads to the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC), influencing a range of cellular processes.

The constitutive activation of these pathways in cancer cells promotes uncontrolled proliferation, survival, and metastasis.[2]

Caption: Core TRK signaling pathways.

Quantitative Data for the Pan-TRK Inhibitor GNF-5837

GNF-5837 is a potent and selective, orally bioavailable pan-TRK inhibitor.[4][5] The following tables summarize its biochemical and cellular activities.

| Biochemical Activity | IC50 (nM) |

| TrkA | 8 |

| TrkB | 12 |

| TrkC | Not explicitly reported, but described as a pan-TRK inhibitor |

Table 1: Biochemical Activity of GNF-5837 against TRK Kinases. [6][7][8][9]

| Cellular Activity | Cell Line | Fusion Protein | IC50 (nM) |

| Antiproliferative Activity | Ba/F3 | Tel-TrkA | 11 |

| Ba/F3 | Tel-TrkB | 9 | |

| Ba/F3 | Tel-TrkC | 7 |

Table 2: Cellular Antiproliferative Activity of GNF-5837 in Engineered Cell Lines. [4][5]

Experimental Workflow for TRK Inhibitor Evaluation

The preclinical evaluation of a TRK inhibitor typically follows a hierarchical workflow, starting from biochemical assays to cellular and finally in vivo models to assess potency, selectivity, and efficacy.

Caption: Preclinical workflow for TRK inhibitors.

Experimental Protocols

Biochemical Kinase Activity Assay (TRK IC50 Determination)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against purified TRK kinases.

Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific TRK kinase. The activity can be quantified using various detection methods, such as radioactivity (e.g., ³³P-ATP) or fluorescence (e.g., TR-FRET).[7]

Materials:

-

Recombinant human TrkA, TrkB, or TrkC kinase domain.

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

ATP at a concentration near the Km for the specific kinase.

-

Peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1).

-

Test compound (e.g., GNF-5837) serially diluted in DMSO.

-

Detection reagents (e.g., ³³P-ATP and filter mats, or TR-FRET antibody pairs).

-

Microtiter plates (e.g., 384-well).

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a microtiter plate, add the kinase buffer, the TRK kinase, and the test compound dilution (final DMSO concentration typically ≤1%).

-

Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow compound binding to the kinase.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Allow the reaction to proceed for a specific time (e.g., 60-120 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction (e.g., by adding a high concentration of EDTA).

-

Quantify the amount of phosphorylated substrate using the chosen detection method.

-

Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.

-

Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation/Viability Assay

This protocol is used to assess the effect of a TRK inhibitor on the proliferation or viability of cancer cells that are dependent on TRK signaling.

Principle: Cells harboring a TRK fusion are cultured in the presence of varying concentrations of the inhibitor. After a set incubation period, cell viability is measured using a metabolic indicator dye (e.g., resazurin, MTT) or by quantifying ATP levels (e.g., CellTiter-Glo).

Materials:

-

Cancer cell line with a known TRK fusion (e.g., KM12 with TPM3-NTRK1, or engineered Ba/F3 cells expressing a TEL-TRK fusion).[4]

-

Complete cell culture medium.

-

Test compound serially diluted in DMSO.

-

96-well or 384-well clear-bottom tissue culture plates.

-

Reagent for measuring cell viability (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

Luminometer.

Procedure:

-

Seed the cells in a multi-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., a known TRK inhibitor).

-

Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

Allow the plate to equilibrate to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate as required for the specific reagent (e.g., 10 minutes for CellTiter-Glo).

-

Measure the signal (luminescence) using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting to a dose-response curve.

Western Blotting for TRK Phosphorylation

This protocol is used to directly assess the ability of an inhibitor to block the autophosphorylation of TRK receptors in a cellular context.

Principle: TRK-dependent cells are treated with the inhibitor, and cell lysates are then subjected to SDS-PAGE and western blotting. A phospho-specific antibody is used to detect the level of phosphorylated TRK, which is then normalized to the total TRK protein level.

Materials:

-

TRK-dependent cell line.

-

Test compound.

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein concentration assay kit (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Transfer apparatus.

-

Blocking buffer (e.g., 5% BSA in TBST).

-

Primary antibodies: anti-phospho-TRK (e.g., pan-phospho-Trk Tyr490) and anti-total-TRK.

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Procedure:

-

Culture the cells to a suitable confluency.

-

Treat the cells with various concentrations of the test compound for a defined period (e.g., 1-4 hours). Include a vehicle control.

-

Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-TRK primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane (if necessary) and re-probe with the anti-total-TRK antibody to assess total protein levels for normalization.

-

Quantify the band intensities to determine the concentration-dependent inhibition of TRK phosphorylation.

References

- 1. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of GNF-5837, a Selective TRK Inhibitor with Efficacy in Rodent Cancer Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. GNF 5837 | Trk Receptors | Tocris Bioscience [tocris.com]

- 6. glpbio.com [glpbio.com]

- 7. selleckchem.com [selleckchem.com]

- 8. GNF-5837 | Trk receptor | PDGFR | c-Kit | TargetMol [targetmol.com]

- 9. GNF-5837 | CymitQuimica [cymitquimica.com]

Trk-IN-15: A Technical Overview of its Effects on TRKA, TRKB, and TRKC Isoforms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of Trk-IN-15, a potent inhibitor of the Tropomyosin receptor kinase (TRK) family. While specific quantitative inhibitory data for this compound against TRKA, TRKB, and TRKC isoforms is not publicly available, this document outlines the standard methodologies and signaling pathways relevant to its evaluation. For comparative context, data for other well-characterized TRK inhibitors is presented.

Data Presentation: Comparative Inhibitory Activity of TRK Inhibitors

Due to the absence of publicly available IC50 values for this compound, the following table summarizes the inhibitory activities of other notable TRK inhibitors against the three main TRK isoforms. This provides a framework for understanding the expected data format and the range of potencies and selectivities observed for compounds targeting this kinase family. This compound is identified as compound X-55 in patent WO2012034091A1.[1][2][3]

| Inhibitor | TRKA IC50 (nM) | TRKB IC50 (nM) | TRKC IC50 (nM) | Selectivity Profile | Reference |

| This compound (Compound X-55) | Data not available | Data not available | Data not available | Potent TRK inhibitor | WO2012034091A1 |

| Larotrectinib | 5 | 11 | 6 | Pan-TRK | [1] |

| Entrectinib | 1.5 | 0.1 | 0.1 | Pan-TRK, also ROS1/ALK | N/A |

| Selitrectinib | <1 | 1.6 | <1 | Pan-TRK, active against resistance mutations | N/A |

| Cabozantinib | 16 | 3.3 | 2.5 | Multi-kinase inhibitor | N/A |

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to characterize the effects of a TRK inhibitor like this compound.

Biochemical Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified TRK isoforms.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for TRKA, TRKB, and TRKC.

Materials:

-

Recombinant human TRKA, TRKB, and TRKC kinase domains

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 or specific peptide substrate

-

This compound (or other test compounds) dissolved in DMSO

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Radiolabeled [γ-³³P]ATP or fluorescently labeled ADP antibody for detection

-

Filter plates or microplates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the final desired concentrations.

-

Reaction Setup: In a microplate, add the assay buffer, the specific TRK kinase isoform, and the peptide substrate.

-

Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the wells. Incubate for a pre-determined period (e.g., 10-30 minutes) at room temperature to allow for compound binding to the kinase.

-

Initiation of Reaction: Start the kinase reaction by adding a mixture of cold ATP and [γ-³³P]ATP (or unlabeled ATP for non-radioactive methods).

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Termination and Detection:

-

Radiometric Assay: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. Wash the filter plate to remove unincorporated [γ-³³P]ATP. Measure the radioactivity using a scintillation counter.

-

Non-Radioactive Assay (e.g., ADP-Glo™): After the kinase reaction, add a reagent to deplete the remaining ATP. Then, add a second reagent to convert the generated ADP back to ATP, which is then quantified using a luciferase/luciferin reaction, measuring the luminescent signal.[4][5]

-

-

Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular TRK Phosphorylation Assay

This assay measures the ability of an inhibitor to block the autophosphorylation of TRK receptors within a cellular context.

Objective: To determine the cellular potency of this compound in inhibiting ligand-induced TRK phosphorylation.

Materials:

-

Cell line expressing the target TRK isoform (e.g., NIH-3T3 cells stably transfected with TRKA, TRKB, or TRKC)

-

Cell culture medium and serum

-

Ligands for TRK activation (NGF for TRKA, BDNF for TRKB, NT-3 for TRKC)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: anti-phospho-TRK (specific for the activated form), anti-total-TRK, and a loading control antibody (e.g., anti-β-actin)

-

SDS-PAGE gels and Western blotting equipment

-

Chemiluminescent or fluorescent detection reagents

Procedure:

-

Cell Culture and Starvation: Plate the cells and allow them to adhere. Before treatment, starve the cells in serum-free medium for several hours to reduce basal receptor activity.

-

Inhibitor Treatment: Treat the starved cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours).

-

Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL NGF for TRKA) for a short period (e.g., 10-15 minutes) at 37°C to induce receptor phosphorylation.

-

Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-TRK overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

-

Data Analysis: Quantify the band intensities for phospho-TRK and normalize them to the total TRK or a loading control. Plot the normalized phospho-TRK levels against the inhibitor concentration to determine the cellular IC50.[6]

Mandatory Visualizations

TRK Signaling Pathway and Inhibition by this compound

Caption: TRK signaling pathways and the inhibitory action of this compound.

Experimental Workflow for TRK Inhibitor Characterization

References

An In-depth Technical Guide to TRK Inhibitors in Cancer Cell Proliferation Studies

Disclaimer: Publicly available scientific literature and chemical databases do not contain information on a specific molecule designated "Trk-IN-15". Therefore, this guide provides a comprehensive overview of the principles and methodologies associated with the broader class of Tropomyosin Receptor Kinase (TRK) inhibitors in the context of cancer cell proliferation, which would be applicable to the study of any novel TRK-targeting compound.

Executive Summary

The Tropomyosin Receptor Kinases (TRK) are a family of receptor tyrosine kinases (RTKs) crucial for neuronal development and function. However, chromosomal rearrangements leading to fusions of the NTRK genes (NTRK1, NTRK2, NTRK3) with various partners result in the expression of chimeric TRK fusion proteins. These fusion proteins act as potent oncogenic drivers in a wide array of adult and pediatric cancers. The constitutive, ligand-independent activation of these kinases triggers downstream signaling pathways that promote unchecked cell proliferation and survival. Small molecule TRK inhibitors have been developed to target these oncogenic drivers, leading to a new paradigm of tumor-agnostic cancer therapy. This guide details the mechanism of TRK-driven oncogenesis, summarizes the anti-proliferative activity of key TRK inhibitors, provides detailed experimental protocols for their evaluation, and discusses mechanisms of therapeutic resistance.

The TRK Signaling Pathway in Cancer

The TRK family includes three receptors: TRKA, TRKB, and TRKC, encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1] In normal physiology, these receptors are activated upon binding to their neurotrophin ligands, leading to receptor dimerization and autophosphorylation.[2] This initiates downstream signaling cascades critical for neuronal cell survival and differentiation.[1]

In cancer, fusions involving NTRK genes create chimeric proteins where the TRK kinase domain is constitutively active, leading to ligand-independent signaling.[1][2] This persistent signaling primarily activates two key pro-proliferative and pro-survival pathways:

-

RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is a central regulator of cell growth, proliferation, and differentiation.[2]

-

PI3K/AKT/mTOR Pathway: This cascade is critical for promoting cell survival, growth, and metabolism.[2]

The uninhibited activation of these pathways by TRK fusion proteins drives the malignant phenotype, making TRK an attractive therapeutic target.

Quantitative Data: Anti-proliferative Activity of TRK Inhibitors

The efficacy of a TRK inhibitor is initially quantified by its half-maximal inhibitory concentration (IC50), which measures the drug concentration required to inhibit the proliferation of cancer cells by 50%.[3] Below is a summary of reported IC50 values for first-generation TRK inhibitors in various cancer cell lines harboring different NTRK fusions.

| Inhibitor | Cell Line | Cancer Type | NTRK Fusion | IC50 (nM) | Reference |

| Larotrectinib | KM12 | Colorectal Cancer | TPM3-NTRK1 | 3.5 | [4] |

| CUTO-3.29 | Lung Adenocarcinoma | MPRIP-NTRK1 | ~59.4 | [4] | |

| MO-91 | Acute Myeloid Leukemia | ETV6-NTRK3 | 1.0 | [4] | |

| Entrectinib | IMS-M2 | Acute Myeloid Leukemia | ETV6-NTRK3 | Subnanomolar | [5] |

| MO-91 | Acute Myeloid Leukemia | ETV6-NTRK3 | Subnanomolar | [5] | |

| Ba/F3 Cells | Engineered Pro-B Cells | ETV6-NTRK3 (e4-e14) | 0.37 | [5] | |

| Ba/F3 Cells | Engineered Pro-B Cells | ETV6-NTRK3 (e4-e15) | 0.47 - 0.65 | [5] | |

| Lestaurtinib | KM12 | Colorectal Cancer | TPM3-NTRK1 | 10.7 | [6] |

Experimental Protocols for Preclinical Evaluation

Evaluating the anti-proliferative effects of a novel TRK inhibitor involves a series of standardized in vitro and in vivo assays.

In Vitro Cell Proliferation Assay

This assay directly measures the effect of the inhibitor on the growth of cancer cells harboring an NTRK fusion. The CellTiter-Glo® (CTG) luminescent assay, which quantifies ATP as an indicator of metabolically active cells, is a common method.

Methodology:

-

Cell Seeding: Seed NTRK fusion-positive cells (e.g., KM12, CUTO-3) in a 96-well opaque-walled plate at a predetermined density (e.g., 2,000-5,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of the TRK inhibitor. Treat the cells with a range of concentrations (e.g., 0.1 nM to 10 µM) in triplicate. Include a vehicle-only control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Lysis and Signal Detection: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add the reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and incubate for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Convert raw luminescence values to percentage inhibition relative to the vehicle control. Plot the dose-response curve and calculate the IC50 value using non-linear regression analysis.

Western Blot Analysis for Target Engagement

This technique is used to confirm that the TRK inhibitor is hitting its intended target and modulating the downstream signaling pathways. The primary readout is the reduction in phosphorylation of TRK and key pathway components like AKT and ERK.

Methodology:

-

Cell Culture and Treatment: Grow NTRK fusion-positive cells to ~70-80% confluency in 6-well plates. Treat cells with the TRK inhibitor at various concentrations (e.g., 1x, 5x, and 10x the IC50 value) for a defined period (e.g., 2-4 hours).

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies against phospho-TRK, total-TRK, phospho-AKT, total-AKT, phospho-ERK, and total-ERK. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

In Vivo Xenograft Tumor Model

To assess the anti-tumor efficacy in a living system, human cancer cells are implanted into immunodeficient mice.

Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of NTRK fusion-positive cancer cells (e.g., 1-5 million cells mixed with Matrigel) into the flank of immunodeficient mice (e.g., NOD-SCID or Nu/Nu).

-

Tumor Growth and Randomization: Monitor tumor growth using caliper measurements. When tumors reach a specified volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer the TRK inhibitor to the treatment group via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule (e.g., once daily). The control group receives the vehicle.

-

Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week.

-

Endpoint and Analysis: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size. Euthanize the mice, excise the tumors, and weigh them. Analyze the data for tumor growth inhibition (TGI).

Mechanisms of Resistance to TRK Inhibition

Despite high initial response rates, acquired resistance can emerge.[7] Resistance mechanisms are broadly categorized as on-target or off-target.

-

On-Target Resistance: Involves secondary mutations within the NTRK kinase domain that prevent the inhibitor from binding effectively. Common sites include the "solvent front" (e.g., NTRK1 G595R) and the "gatekeeper" residue (NTRK1 F589L).[8][9]

-

Off-Target (Bypass) Resistance: Occurs when the cancer cell activates alternative signaling pathways to bypass its dependency on TRK signaling. This can involve acquiring mutations in or amplification of genes like BRAF, KRAS, or MET.

Understanding these mechanisms is crucial for developing next-generation inhibitors and combination therapies to overcome resistance.

References

- 1. NTRK gene fusions as novel targets of cancer therapy across multiple tumour types - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NTRK fusion-positive cancers and TRK inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An oncogenic NTRK fusion in a soft tissue sarcoma patient with response to the tropomyosin-related kinase (TRK) inhibitor LOXO-101 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. NTRK1 fusions for the therapeutic intervention of Korean patients with colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ba/F3-ETV6-NTRK2-F633L-Cell-Line - Kyinno Bio [kyinno.com]

- 8. researchgate.net [researchgate.net]

- 9. Ba/F3-ETV6-NTRK3-G623E-Cell-Line - Kyinno Bio [kyinno.com]

Understanding the basics of TRK inhibition with Trk-IN-15

An In-depth Technical Guide to TRK Inhibition with Trk-IN-15

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the core principles of Tropomyosin receptor kinase (TRK) inhibition by the compound this compound. It encompasses the mechanism of action, relevant signaling pathways, quantitative inhibitory data, and the experimental methodologies used for its characterization.

Introduction to TRK Signaling and Inhibition

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1] Dysregulation of TRK signaling has been implicated in various cancers and neurological disorders, making TRK proteins attractive targets for therapeutic intervention. TRK inhibitors are designed to block the kinase activity of these receptors, thereby disrupting downstream signaling cascades that promote cell growth, proliferation, and survival.

This compound is a potent inhibitor of TRK kinases, identified as compound X-55 in patent WO2012034091A1. It belongs to a class of imidazo[1,2-b]pyridazine compounds developed for their TRK inhibitory activity.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the TRK kinase domain. This binding event prevents the phosphorylation of the kinase and subsequent activation of downstream signaling pathways. By occupying the ATP-binding site, this compound effectively blocks the transfer of a phosphate group from ATP to the tyrosine residues on the TRK receptor, a critical step in the signal transduction cascade.

Core Signaling Pathways Affected by TRK Inhibition

The inhibition of TRK receptors by this compound disrupts several key downstream signaling pathways that are crucial for cell proliferation and survival. The three major pathways affected are:

-

Ras/MAPK Pathway: This pathway is primarily involved in cell proliferation and differentiation.

-

PI3K/Akt Pathway: This pathway is a major regulator of cell survival and apoptosis.

-

PLCγ Pathway: This pathway plays a role in calcium signaling and the activation of protein kinase C (PKC).

Below is a diagram illustrating the general TRK signaling pathway and the point of inhibition by this compound.

Quantitative Data: In Vitro Kinase Inhibition

The inhibitory activity of this compound (compound X-55) against the three TRK isoforms was determined through in vitro kinase assays as detailed in patent WO2012034091A1. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Kinase | This compound (Compound X-55) IC50 (nM) |

| TrkA | < 10 |

| TrkB | < 10 |

| TrkC | < 10 |

Data extracted from patent WO2012034091A1.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

In Vitro TRK Kinase Inhibition Assay

This assay determines the potency of a compound to inhibit the enzymatic activity of a specific TRK kinase.

Objective: To measure the IC50 value of this compound against TrkA, TrkB, and TrkC kinases.

Materials:

-

Recombinant human TrkA, TrkB, and TrkC kinase domains

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

This compound (dissolved in DMSO)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20)

-

Radiolabeled ATP (γ-³²P-ATP) or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay)

-

96-well plates

-

Plate reader (scintillation counter for radioactive assay or luminometer for ADP-Glo™)

Methodology:

-

Compound Preparation: A serial dilution of this compound is prepared in DMSO and then further diluted in the assay buffer.

-

Reaction Setup:

-

Add the diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.

-

Add the respective recombinant TRK kinase to each well.

-

Incubate for a predefined period (e.g., 10-15 minutes) at room temperature to allow for compound binding to the kinase.

-

-

Initiation of Kinase Reaction:

-

Prepare a substrate/ATP mixture containing the poly(Glu, Tyr) substrate and a combination of non-radiolabeled and γ-³²P-ATP (or only non-radiolabeled ATP for non-radioactive assays).

-

Add the substrate/ATP mixture to each well to start the kinase reaction.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Termination and Detection:

-

Radioactive Method: Terminate the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a filtermat, wash to remove unincorporated γ-³²P-ATP, and measure the incorporated radioactivity using a scintillation counter.

-

Non-Radioactive Method (ADP-Glo™): Add ADP-Glo™ Reagent to deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Measure the luminescence using a plate reader.

-

-

Data Analysis: The percentage of kinase inhibition is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation Assay

This assay assesses the effect of a compound on the proliferation of cancer cells that are dependent on TRK signaling.

Objective: To determine the anti-proliferative activity of this compound in a TRK-dependent cancer cell line.

Materials:

-

A cancer cell line with a known TRK fusion or overexpression (e.g., KM12 colorectal cancer cells with TPM3-NTRK1 fusion).

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

This compound (dissolved in DMSO).

-

Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®).

-

96-well cell culture plates.

-

Spectrophotometer or luminometer.

Methodology:

-

Cell Seeding: Seed the TRK-dependent cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment:

-

Prepare a serial dilution of this compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound or DMSO (vehicle control).

-

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Measurement of Cell Viability:

-

MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at a specific wavelength (e.g., 570 nm).

-

WST-1 Assay: Add WST-1 reagent to each well and incubate for 1-4 hours. Measure the absorbance of the soluble formazan product.

-

CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence.

-

-

Data Analysis: The percentage of cell proliferation inhibition is calculated relative to the vehicle control. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined by plotting the percentage of viable cells against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a potent, pan-TRK inhibitor that demonstrates significant activity in both biochemical and cellular assays. The data and protocols presented in this guide provide a foundational understanding of its inhibitory mechanism and a basis for its further investigation in preclinical and clinical settings for TRK-dependent malignancies and other relevant diseases. The detailed methodologies offer a practical framework for researchers aiming to replicate or build upon these findings.

References

Methodological & Application

Application Notes and Protocols for Trk-IN-15 in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trk-IN-15 is a potent inhibitor of the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases.[1] The Trk family, consisting of TrkA, TrkB, and TrkC, are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[2][3][4] These receptors and their neurotrophin ligands play a crucial role in the development and function of the nervous system.[3][5] However, chromosomal rearrangements resulting in NTRK gene fusions can lead to the formation of chimeric Trk fusion proteins with constitutively active kinase domains.[2][4] This aberrant signaling can drive the growth and proliferation of various tumor types.[2][6][7] Consequently, inhibitors targeting these Trk fusion proteins have emerged as a promising therapeutic strategy in oncology.[6][8]

These application notes provide an overview of the Trk signaling pathway and outline standardized protocols for utilizing this compound in a cell culture setting to investigate its effects on cancer cell lines harboring Trk fusions or overexpressing Trk receptors.

Mechanism of Action and Signaling Pathway

Upon binding of their respective neurotrophin ligands (e.g., Nerve Growth Factor (NGF) for TrkA, Brain-Derived Neurotrophic Factor (BDNF) for TrkB), Trk receptors dimerize and autophosphorylate, initiating downstream signaling cascades.[2][3][9] The primary signaling pathways activated by Trk receptors include the Ras/MAPK, PI3K/AKT, and PLCγ pathways, which are critical for cell proliferation, survival, and differentiation.[2][5][9][10]

In cancers driven by Trk fusions, the fusion proteins are constitutively active, meaning they signal continuously without the need for ligand binding.[4] this compound, as a small molecule inhibitor, is designed to compete with ATP for the binding site within the kinase domain of the Trk protein, thereby blocking its phosphorylation and downstream signaling. This inhibition of the oncogenic signaling cascade can lead to reduced cell proliferation and tumor growth.

Trk Signaling Pathway Diagram

Caption: Trk signaling pathway and the inhibitory action of this compound.

Quantitative Data

Due to the limited availability of public data specifically for this compound, the following table presents typical IC50 values for other well-characterized Trk inhibitors in relevant cancer cell lines. This data is provided for comparative purposes and to guide initial experimental design. Researchers should perform their own dose-response experiments to determine the specific IC50 of this compound in their cell lines of interest.

| Cell Line | Cancer Type | Trk Fusion/Status | Reference Inhibitor | IC50 (nM) |

| KM12 | Colon Cancer | TPM3-NTRK1 | Larotrectinib | <10 |

| CUTO-3 | Lung Cancer | MPRIP-NTRK1 | Larotrectinib | <10 |

| MO-91 | Infantile Fibrosarcoma | ETV6-NTRK3 | Larotrectinib | <10 |

| Ba/F3-LMNA-NTRK1 | Engineered Cell Line | LMNA-NTRK1 | Compound 9e | 80 |

| Ba/F3-LMNA-NTRK1-G595R | Engineered Cell Line | LMNA-NTRK1 (Resistant) | Compound 9e | 646 |

Table 1: Representative IC50 values of Trk inhibitors in various cell lines. Data for Larotrectinib is generalized from multiple sources. Data for Compound 9e is from a specific study.[2]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound in cell culture.

Cell Culture and Maintenance

Objective: To maintain healthy cancer cell lines for subsequent experiments.

Materials:

-

Cancer cell line of interest (e.g., KM12 for TPM3-NTRK1 fusion)

-

Complete growth medium (e.g., MEM supplemented with 10% FBS and 1% penicillin/streptomycin for KM12 cells)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA solution (0.05% or 0.25%)

-

Culture flasks or plates

-

Humidified incubator at 37°C with 5% CO2

Protocol:

-

Culture cells in T75 flasks with the appropriate complete growth medium in a humidified incubator at 37°C with 5% CO2.

-

Monitor cell confluence daily using an inverted microscope.

-

When cells reach 80-90% confluence, subculture them.

-

To subculture, aspirate the old medium and wash the cell monolayer once with sterile PBS.

-

Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

-

Neutralize the trypsin by adding 7-8 mL of complete growth medium.

-

Gently pipette the cell suspension up and down to create a single-cell suspension.

-

Transfer a fraction of the cell suspension (e.g., 1:3 to 1:6 ratio) to a new flask containing pre-warmed complete growth medium.

-

Return the new flask to the incubator.

Cell Viability Assay (MTT or similar)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Cancer cell line of interest

-

96-well plates

-

Complete growth medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO

-

Multichannel pipette

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium. A typical starting concentration might be 10 µM, with 3-fold serial dilutions.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 72 hours at 37°C with 5% CO2.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm or 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value using non-linear regression analysis.

Experimental Workflow for Cell Viability Assay

Caption: Workflow for determining the IC50 of this compound.

Western Blotting for Phospho-Trk Inhibition

Objective: To assess the effect of this compound on the phosphorylation of Trk and downstream signaling proteins.

Materials:

-

This compound

-

Cancer cell line with active Trk signaling

-

6-well plates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-TrkA/B/C, anti-total-TrkA/B/C, anti-phospho-ERK, anti-total-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluence.

-

Treat cells with various concentrations of this compound (e.g., around the IC50 value) for a specified time (e.g., 2-24 hours). Include a vehicle control.

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Western Blotting Workflow

Caption: General workflow for Western blotting analysis.

Troubleshooting

-

Low cell viability: Ensure proper cell culture conditions and check for contamination. Optimize seeding density.

-

High variability in IC50: Ensure accurate serial dilutions and consistent cell seeding. Increase the number of replicates.

-

No inhibition of Trk phosphorylation: Verify the activity of this compound. Ensure the cell line has detectable basal Trk phosphorylation. Optimize treatment time and concentration. Check antibody performance.

-

Weak or no signal in Western blot: Increase the amount of protein loaded. Check transfer efficiency. Optimize antibody concentrations and incubation times.

Conclusion

This compound is a valuable research tool for investigating the role of Trk signaling in cancer. The protocols outlined in these application notes provide a framework for characterizing its activity in cell culture. It is essential to optimize these protocols for specific cell lines and experimental conditions to ensure reliable and reproducible results. Further experiments, such as cell cycle analysis, apoptosis assays, and migration/invasion assays, can provide a more comprehensive understanding of the cellular effects of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and biological evaluation of macrocyclic derivatives as TRK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cellular Assays for High-Throughput Screening for Modulators of Trk Receptor Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tumor treating fields affect mesothelioma cell proliferation by exerting histotype-dependent cell cycle checkpoint activations and transcriptional modulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological activity of the thyroid TRK-T3 oncogene requires signalling through Shc - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 9. horizondiscovery.com [horizondiscovery.com]

- 10. Characterization of KRC-108 as a TrkA Kinase Inhibitor with Anti-Tumor Effects - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Potent Pan-Trk Inhibitors in In Vivo Cancer Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) that play a crucial role in the development and function of the nervous system.[1][2] However, chromosomal rearrangements involving the NTRK genes can lead to the formation of oncogenic fusion proteins that drive the growth of a wide range of adult and pediatric cancers.[3][4] These Trk fusion-positive cancers are often dependent on the constitutive activation of the Trk signaling pathway for their survival and proliferation.

Potent and selective pan-Trk inhibitors have emerged as a promising therapeutic strategy for these cancers. These small molecules target the ATP-binding site of the Trk kinase domain, effectively blocking downstream signaling and inducing tumor growth inhibition. This document provides detailed application notes and protocols for the use of potent pan-Trk inhibitors in in vivo cancer models, based on publicly available data for well-characterized compounds such as Larotrectinib and Entrectinib. While specific in vivo efficacy data for Trk-IN-15 (also known as compound X-55 from patent WO2012034091A1) is not publicly available, the information provided herein serves as a comprehensive guide for researchers working with potent pan-Trk inhibitors.[5]

Data Presentation: In Vitro and In Vivo Activity of Potent Pan-Trk Inhibitors

The following tables summarize the biochemical and cellular activity of representative potent pan-Trk inhibitors, along with their in vivo efficacy in xenograft models. This data is essential for selecting appropriate cancer models and designing effective in vivo studies.

Table 1: Biochemical and Cellular Activity of Potent Pan-Trk Inhibitors

| Compound | Target | IC50 (nM, Biochemical Assay) | Cell Line | Cellular IC50 (nM) | Reference |

| Larotrectinib | TRKA, TRKB, TRKC | 5-11 | KM12 (TPM3-NTRK1) | 3.8 | [6][7] |

| NIH-3T3 (ETV6-NTRK3) | 0.5 | [7] | |||

| Entrectinib | TRKA, TRKB, TRKC | 1-5 | KM12 (TPM3-NTRK1) | 1.4 | [6][7] |

| Altiratinib | TRKA, TRKB, TRKC | 0.9, 4.6, 0.8 | KM-12 (TPM3-TRKA) | 1.4 | [7] |

| NIH-3T3 (ETV6-TRKC) | 0.5 | [7] | |||

| ICP-723 | TRKA, TRKB, TRKC | < 1 | KM12 (TPM3-NTRK1) | Not Reported | [8] |

Table 2: In Vivo Efficacy of Potent Pan-Trk Inhibitors in Xenograft Models

| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |

| Larotrectinib | TPM3-NTRK1 fusion xenograft | Not specified | Effective inhibition | [6] |

| Entrectinib | LMNA-NTRK1 fusion xenograft | Not specified | Significant inhibition | [6] |

| Altiratinib | TRKA and TRKC-fusion xenografts | Single oral dose | Sustained Trk phosphorylation inhibition (>12 hr) and tumor regression | [7] |

| ICP-723 | KM12 xenograft | 1 mg/kg | 89.5% | [8] |

| ICP-723 | Ba/F3 LMNA-NTRK1 G595R xenograft | 1 or 3 mg/kg | 100% survival | [8] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for use with this compound and other potent pan-Trk inhibitors.

Protocol 1: Cell-Based Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a pan-Trk inhibitor in a Trk fusion-positive cancer cell line.

Materials:

-

Trk fusion-positive cancer cell line (e.g., KM12, harboring a TPM3-NTRK1 fusion)

-

Complete cell culture medium

-

Pan-Trk inhibitor (e.g., this compound)

-

DMSO (vehicle control)

-

96-well cell culture plates

-

Cell viability reagent (e.g., Resazurin)

-

Plate reader

Procedure:

-

Seed the Trk fusion-positive cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare a serial dilution of the pan-Trk inhibitor in complete cell culture medium. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%).

-

Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor or vehicle control.

-

Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time and then measure the fluorescence or absorbance using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control for each inhibitor concentration.

-

Plot the percentage of viability against the log of the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.

Protocol 2: In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of a pan-Trk inhibitor in a mouse xenograft model of Trk fusion-positive cancer.

Materials:

-

Immunodeficient mice (e.g., athymic nude or NOD/SCID)

-

Trk fusion-positive cancer cells (e.g., KM12)

-

Matrigel (optional)

-

Pan-Trk inhibitor (e.g., this compound)

-

Vehicle for drug formulation (e.g., 0.5% methylcellulose)

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Subcutaneously inject a suspension of Trk fusion-positive cancer cells (typically 1-10 million cells in 100-200 µL of PBS or medium, optionally mixed with Matrigel) into the flank of each mouse.

-

Monitor the mice regularly for tumor growth.

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Prepare the pan-Trk inhibitor formulation in the appropriate vehicle.

-

Administer the inhibitor or vehicle to the mice according to the desired dosing regimen (e.g., daily oral gavage). The dosage will need to be optimized based on preliminary tolerability and efficacy studies. For example, ICP-723 showed significant efficacy at 1 mg/kg.[8]

-

Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study (e-g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

-

Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

Protocol 3: Pharmacodynamic (PD) Marker Analysis

Objective: To assess the inhibition of Trk signaling in tumor tissue following treatment with a pan-Trk inhibitor.

Materials:

-

Tumor tissue samples from the in vivo study

-

Lysis buffer

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and Western blotting apparatus

-

Primary antibodies against phospho-Trk, total Trk, phospho-ERK, total ERK, phospho-AKT, and total AKT

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Homogenize the excised tumor tissues in lysis buffer to extract total protein.

-

Determine the protein concentration of each lysate using a protein quantification assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and then incubate with primary antibodies against the target proteins (e.g., p-Trk, Trk).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the level of protein phosphorylation relative to the total protein levels. A reduction in the phosphorylation of Trk and its downstream targets (ERK, AKT) in the treated group compared to the control group indicates target engagement and inhibition. Altiratinib has been shown to inhibit Trk phosphorylation for over 12 hours after a single oral dose in vivo.[7]

Visualizations

Trk Signaling Pathway

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Trk receptor - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Inhibiting TRK Proteins in Clinical Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for Trk-IN-15 in Mouse Xenograft Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trk-IN-15 is a potent and selective inhibitor of Tropomyosin receptor kinases (TrkA, TrkB, and TrkC). These receptors, encoded by the NTRK genes, are critical mediators of neuronal development and function. In oncology, chromosomal rearrangements involving NTRK genes can lead to the expression of Trk fusion proteins, which act as oncogenic drivers in a variety of adult and pediatric tumors. This document provides detailed application notes and protocols for the use of this compound in preclinical mouse xenograft studies to evaluate its in vivo efficacy.

Disclaimer: As specific in vivo dosage data for this compound is not publicly available, the following protocols and dosage recommendations are based on studies of other pan-Trk inhibitors with similar mechanisms of action. It is imperative that researchers conduct independent dose-finding (dose escalation) studies to determine the maximum tolerated dose (MTD) and optimal biological dose of this compound for their specific tumor model and mouse strain.

Quantitative Data Summary of Related Pan-Trk Inhibitors

The following table summarizes dosing information for other pan-Trk inhibitors used in mouse xenograft studies, which can serve as a reference for designing initial studies with this compound.

| Compound | Cancer Type | Mouse Model | Dosage | Administration Route | Frequency | Reference |

| Entrectinib | Neuroblastoma | Athymic nu/nu mice | 60 mg/kg | Oral (PO) | Twice daily (BID) | [1] |

| Repotrectinib | LMNA-TRKA fusion | NIH3T3 xenograft | 15, 30, and 60 mg/kg | Oral (PO) | Twice daily (BID) | [2] |

| CEP-701 | Prostate Cancer | Nude mice | 10 mg/kg | Oral (PO) | Twice daily (BID) | [3][4] |

Proposed Starting Dosage for this compound

Based on the data from related compounds, a starting dose-finding study for this compound could explore a range of 10 mg/kg to 60 mg/kg , administered orally, once or twice daily. The formulation of this compound will be critical for achieving adequate oral bioavailability. A common vehicle for oral gavage of small molecule inhibitors is a suspension in 0.5% methylcellulose and 0.2% Tween 80 in sterile water.

Experimental Protocols

Cell Line-Derived Xenograft (CDX) Model Protocol

This protocol outlines the establishment of a subcutaneous xenograft model using a cancer cell line harboring an NTRK fusion.

Materials:

-

Cancer cell line with a confirmed NTRK gene fusion

-

Immunocompromised mice (e.g., NOD-SCID, NSG, or athymic nu/nu), 6-8 weeks old

-

Matrigel® Basement Membrane Matrix

-

Sterile PBS

-

Trypsin-EDTA

-

Cell culture medium

-

Syringes and needles (27-30 gauge)

-

Calipers

-

This compound

-

Vehicle solution (e.g., 0.5% methylcellulose, 0.2% Tween 80 in sterile water)

Procedure:

-

Cell Culture: Culture the NTRK fusion-positive cancer cells in the recommended medium until they reach 80-90% confluency.

-

Cell Harvest: Wash the cells with PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with medium containing serum, and centrifuge the cell suspension.

-

Cell Resuspension: Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 107 cells per 100 µL. Keep the cell suspension on ice.

-

Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice for tumor growth. Begin caliper measurements 2-3 times per week once tumors become palpable. Tumor volume can be calculated using the formula: (L x W2)/2, where L is the longest diameter and W is the shortest diameter.

-

Randomization and Treatment: When tumors reach an average volume of 150-200 mm3, randomize the mice into treatment and control groups.

-

Dosing:

-

Treatment Group(s): Administer this compound orally at the predetermined dose(s).

-

Control Group: Administer the vehicle solution orally at the same volume and frequency as the treatment group.

-

-

Monitoring: Continue to measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.

-

Endpoint: Euthanize the mice when tumors reach the predetermined maximum size as per institutional guidelines, or if signs of significant toxicity are observed. Tumors can be harvested for pharmacodynamic analysis (e.g., Western blot for p-Trk).

Pharmacodynamic Analysis Protocol

Objective: To confirm target engagement by assessing the inhibition of Trk phosphorylation in tumor tissue.

Procedure:

-

At the end of the study (or at specific time points post-dose), euthanize the mice and excise the tumors.

-

Immediately snap-freeze the tumor tissue in liquid nitrogen or place it in RNAlater for subsequent analysis.

-

Homogenize the tumor tissue and extract proteins using a suitable lysis buffer containing phosphatase and protease inhibitors.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Perform Western blotting using antibodies against phospho-Trk (pan-Trk or specific isoforms) and total Trk.

-

Analyze the blots to determine the extent of Trk phosphorylation inhibition in the this compound treated group compared to the vehicle control group.

Visualizations

NTRK Signaling Pathway

The following diagram illustrates the canonical signaling pathways downstream of Trk receptor activation, which are aberrantly and constitutively activated by NTRK fusion proteins. This compound aims to inhibit the initial phosphorylation event, thereby blocking these downstream oncogenic signals.

References